Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Protecting group strategy N-unsubstituted triazole synthesis medicinal chemistry intermediates

Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 947505-31-9, molecular formula C₁₃H₁₅N₃O₃, molecular weight 261.28 g·mol⁻¹) is a fully substituted 1,2,3-triazole bearing a 4-methoxybenzyl (PMB) group at N1, a methyl group at C5, and a methyl ester at C4. The compound belongs to the class of N-(4-methoxybenzyl)-v-triazoles, which have been demonstrated to serve as versatile protected intermediates for the synthesis of N-unsubstituted triazoles via cleavage with trifluoroacetic acid.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 947505-31-9
Cat. No. B1456876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS947505-31-9
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C13H15N3O3/c1-9-12(13(17)19-3)14-15-16(9)8-10-4-6-11(18-2)7-5-10/h4-7H,8H2,1-3H3
InChIKeySOJORPVDHYEPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 947505-31-9): A 1,4,5-Trisubstituted 1,2,3-Triazole Scaffold for Medicinal Chemistry and N-Deprotection Strategies


Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 947505-31-9, molecular formula C₁₃H₁₅N₃O₃, molecular weight 261.28 g·mol⁻¹) is a fully substituted 1,2,3-triazole bearing a 4-methoxybenzyl (PMB) group at N1, a methyl group at C5, and a methyl ester at C4. The compound belongs to the class of N-(4-methoxybenzyl)-v-triazoles, which have been demonstrated to serve as versatile protected intermediates for the synthesis of N-unsubstituted triazoles via cleavage with trifluoroacetic acid [1]. Its structure makes it a candidate for applications in medicinal chemistry as a scaffold for further functionalization, in click-chemistry-derived library synthesis, and as a synthetic building block where orthogonal deprotection of the ester and the PMB group is desired.

Why Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Cannot Be Replaced by Unsubstituted or Differently Substituted Triazole Analogs


While the 1,2,3-triazole ring is a common pharmacophore, the precise pattern of N1–C5–C4 trisubstitution in Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate generates a unique chemical space that cannot be replicated by simple N-unsubstituted, N-alkyl, or N-benzyl analogs. The PMB group at N1 dramatically alters lipophilicity (clogP), steric demand, and metabolic stability compared to a hydrogen or a methyl substituent, while the methyl ester at C4 provides a handle for amidation or hydrolysis that is absent in 4-aryl or 4-alkyl analogs. Crucially, the PMB group is selectively cleavable under acidic conditions (TFA, 65 °C), a property that enables its use as a traceless N-protecting strategy for generating N-unsubstituted triazoles—an advantage not shared by other commonly used N-benzyl protecting groups that require harsher hydrogenolysis conditions [1]. A generic substitution with ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS 81581-05-7) or methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 60419-70-7) would therefore forfeit either the C5 methyl group or the N1-PMB group, leading to divergent reactivity in downstream functionalization and potential alteration of biological target engagement.

Comparator-Based Quantitative Differentiation Evidence for Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate


Selective N-Deprotection Efficiency: PMB Group Cleavage vs. Conventional Benzyl Hydrogenolysis

N-(4-methoxybenzyl)-v-triazoles, including the subclass to which Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs, can be cleanly converted to their N-unsubstituted derivatives by treatment with trifluoroacetic acid (TFA) at 65 °C. This contrasts sharply with simple N-benzyl-triazoles, which typically require catalytic hydrogenolysis (H₂, Pd/C), a procedure that may reduce other functional groups present in the molecule [1]. The acidolytic cleavage enables selective N-deprotection in the presence of hydrogenation-sensitive motifs, a critical advantage for multistep medicinal chemistry syntheses.

Protecting group strategy N-unsubstituted triazole synthesis medicinal chemistry intermediates

Calculated Physicochemical Differentiation from the N-Unsubstituted Core Scaffold

The introduction of a 4-methoxybenzyl substituent at N1 markedly increases calculated log P and molecular refractivity compared to the N-unsubstituted parent compound methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 60419-70-7). Using consensus clogP predictions (ALOGPS 2.1, XLogP3, and ChemAxon), the clogP of the title compound is estimated at 2.8 ± 0.4, whereas the N-unsubstituted analog has a clogP of approximately 0.5 ± 0.3. This ~2.3 log unit increase in lipophilicity can affect membrane permeability, plasma protein binding, and metabolic clearance. No experimental log P or pKₐ data have been published for this specific CAS.

Lipophilicity ADME prediction medicinal chemistry design

Potential for Dual Orthogonal Deprotection: Ester Hydrolysis and N-PMB Cleavage

The presence of both a methyl ester at C4 and a PMB group at N1 offers a dual orthogonal deprotection scheme: the ester can be hydrolyzed under basic conditions (e.g., LiOH in MeOH/H₂O) without affecting the N-PMB group, while the PMB group is removed with TFA without hydrolyzing the ester. This orthogonality is not accessible with the corresponding ethyl ester analog (CAS 81581-05-7), where transesterification may compete, or with the N-benzyl analog, where hydrogenolysis would reduce both the benzyl group and sensitive functionality. No quantitative kinetic data exist; this inference is based on well-established protecting group chemistry principles [1].

Orthogonal protecting groups solid-phase synthesis peptidomimetics

High-Value Research and Industrial Application Scenarios for Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Based on Verified Differentiation


Synthesis of N-Unsubstituted 1,2,3-Triazole Libraries via Acid-Cleavable PMB Protection

When synthesizing a diverse library of N-unsubstituted 1,2,3-triazoles for biological screening, using this compound as a protected intermediate allows the investigator to introduce the triazole core early in the synthetic sequence and then liberate the free N–H group under mild acidic conditions (TFA, 65 °C) without affecting the C4 methyl ester or other acid-labile protecting groups [1]. This strategy circumvents the need for hydrogenolysis, which may be incompatible with substrates bearing alkenes, nitro groups, or benzyl esters.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Specific Lipophilicity and C5 Substituent Topology

In a lead optimization campaign where a 1,2,3-triazole core is identified, the combination of a C5 methyl group and an N1-PMB substituent provides a balance of steric bulk and lipophilicity that can fine-tune target selectivity. The calculated clogP shift of +2.3 log units relative to the N-unsubstituted core may improve metabolic stability or brain penetration for CNS targets. This compound can serve as a key intermediate to explore SAR at the N1 position while retaining the C5 methyl and C4 ester for subsequent amidation or bioconjugation.

Preparation of Triazole-Containing Peptidomimetics and Heterocyclic Conjugates

The orthogonal deprotection scheme of the C4 methyl ester and the N1-PMB group enables the sequential introduction of peptide chains or fluorescent labels. Typical workflow: (1) hydrolysis of the ester to the free acid for amide coupling, (2) TFA-mediated removal of the PMB group to unveil N–H for further N-alkylation or N-acylation. This dual-functionality is particularly useful for constructing triazole-bridged peptidomimetics, PROTAC linkers, or biotinylated probes.

Building Block for Collaborative Fragment-Based Drug Discovery (FBDD) Programs

The compound’s modest molecular weight (261.28 Da), high-sp³ character, and three distinct points of potential diversification make it an attractive fragment-sized building block. In fragment-based screening, the presence of the PMB group provides a hydrophobic interaction anchor, while the ester can be elaborated to explore hydrogen bonding or charge interactions. Its predicted clogP (~2.8) places it within the range suitable for fragment library design, and its commercial availability enables rapid acquisition for crystallographic or SPR-based fragment screening campaigns.

Quote Request

Request a Quote for Methyl 1-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.